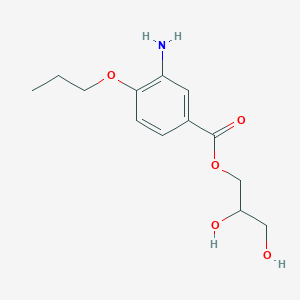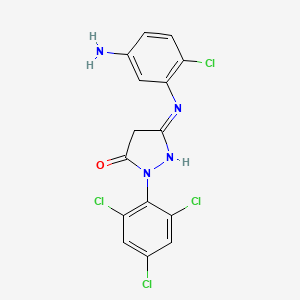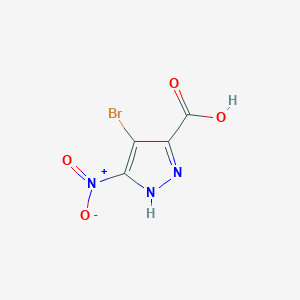
2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate
説明
“2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate” is a chemical compound with the molecular formula C13H19NO5 . It is an impurity of Proparacaine Hydrochloride, a topical anesthetic that stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 496.7±45.0 °C and a predicted density of 1.252±0.06 g/cm3 . The compound has a molecular weight of 269.29 g/mol .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Derivatives : The compound has been used in the synthesis of new chemical derivatives. For example, Gabriele et al. (2006) reported the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating a significant degree of stereoselectivity in these reactions (Gabriele et al., 2006).
Enzymatic Reactions and Pathways : This compound has been involved in studies of enzymatic reactions. For instance, Takenaka et al. (2002) explored an enzyme that cleaves this compound, identifying a novel meta-cleavage dioxygenase from Bordetella sp. This enzyme showed specificity and unique molecular characteristics distinct from previously reported extradiol dioxygenases (Takenaka et al., 2002).
Pharmaceutical Research
Development of Potential Antihypertensive Agents : Marvanová et al. (2016) synthesized new derivatives of this compound as potential dual antihypertensive agents. The study emphasized the significance of the structural properties of these compounds, influencing their biological activities (Marvanová et al., 2016).
Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) used a related compound, 3-methoxy-4-phenoxybenzoyl group, for amino protection in the synthesis of oligodeoxyribonucleotide. This demonstrates the compound's relevance in the field of nucleic acid chemistry and potential applications in molecular biology (Mishra & Misra, 1986).
Environmental and Microbial Studies
Microbial Degradation Pathways : Happe et al. (1993) analyzed the role of 2,3-dihydroxybenzoate in the degradation pathways of environmental contaminants like dibenzo-p-dioxin, highlighting its role in microbial degradation processes (Happe et al., 1993).
Study of Enzymatic Reactions in Bacteria : Orii et al. (2004) investigated the role of this compound in the metabolic pathway of a specific bacterial strain, Bordetella sp. The research contributed to understanding bacterial metabolism and enzyme specificity (Orii et al., 2004).
作用機序
Target of Action
The primary target of 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate is the neuronal membrane . This compound plays a crucial role in stabilizing the neuronal membrane .
Mode of Action
This compound interacts with its target, the neuronal membrane, by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This interaction results in the stabilization of the neuronal membrane, thereby effecting local anesthetic action .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the initiation and conduction of neuronal impulses . The downstream effects of this interaction include the stabilization of the neuronal membrane and the induction of local anesthesia .
Result of Action
The molecular and cellular effects of the action of this compound include the stabilization of the neuronal membrane and the inhibition of ionic fluxes required for the initiation and conduction of impulses . These effects result in the compound’s local anesthetic action .
特性
IUPAC Name |
2,3-dihydroxypropyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-2-5-18-12-4-3-9(6-11(12)14)13(17)19-8-10(16)7-15/h3-4,6,10,15-16H,2,5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFARHCUIYHGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)



![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)


![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)


![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)